4-Iodobenzylguanidine

norepinephrine transporter NET inhibition radioligand binding

Procure 4-Iodobenzylguanidine (PIBG) sulfate as a critical non-radiolabeled reference standard for norepinephrine transporter (NET) research. Its distinct para-substitution confers a 17-fold lower NET affinity (IC50 849 nM) vs. MIBG and a unique in vivo deiodination profile, making it essential for SAR assays and metabolic stability benchmarking. Supplied at ≥95% purity for reliable, reproducible results.

Molecular Formula C16H22I2N6O4S
Molecular Weight 648.3 g/mol
CAS No. 14629-13-1
Cat. No. B227415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzylguanidine
CAS14629-13-1
Synonyms4-iodobenzylguanidine
4-iodobenzylguanidine, 125I-labeled
para-iodobenzylguanidine
Molecular FormulaC16H22I2N6O4S
Molecular Weight648.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C(N)N)I.C1=CC(=CC=C1CN=C(N)N)I.OS(=O)(=O)O
InChIInChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-6(2-4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
InChIKeyLIPLTNALCZPDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzylguanidine (CAS 14629-13-1) for NET-Targeted Research: A Para-Substituted Benzylguanidine Radiotracer Precursor


4-Iodobenzylguanidine (para-iodobenzylguanidine, PIBG) is a non-radiolabeled benzylguanidine derivative that serves as a reference standard and precursor for radioiodinated adrenergic neuron-blocking agents. It exhibits affinity for the norepinephrine transporter (NET) with an IC50 of 849 nM in rat synaptosomal NET binding assays [1]. As the para-isomer of the clinically established meta-iodobenzylguanidine (MIBG), PIBG provides a distinct structural comparator for structure-activity relationship studies of NET-targeting radiopharmaceuticals. The compound is commercially available as the sulfate salt (2:1) with molecular formula C16H22I2N6O4S and molecular weight 648.3 g/mol, commonly supplied at 95% purity for research applications [2].

Why 4-Iodobenzylguanidine Cannot Be Substituted by Other Benzylguanidine Analogs Without Altering Experimental Outcomes


Positional isomerism critically alters the in vivo metabolic stability and tissue distribution of iodobenzylguanidines. While para-iodobenzylguanidine (PIBG) demonstrates higher adrenal medullary uptake than its meta counterpart (MIBG), it undergoes substantially greater deiodination in vivo, leading to increased thyroid accumulation of free radioiodide and reduced imaging contrast [1]. Furthermore, substitution at the 4-position with various functional groups (halogens, amino, hydroxyl, nitro) produces derivatives with specific NET-mediated uptake ranging from 12% to 117% relative to MIBG in SK-N-SH neuroblastoma cells [2]. These structure-dependent variations in transporter affinity, cellular retention, and metabolic fate preclude interchangeable use of benzylguanidine analogs in radiopharmaceutical development, NET inhibition assays, or in vivo biodistribution studies.

Quantitative Differentiation of 4-Iodobenzylguanidine from Related Benzylguanidine Analogs


NET Binding Affinity: 4-Iodobenzylguanidine vs. meta-Iodobenzylguanidine (MIBG)

4-Iodobenzylguanidine inhibits [3H]norepinephrine binding to the norepinephrine transporter (NET) in rat synaptosomes with an IC50 of 849 nM [1]. In contrast, meta-iodobenzylguanidine (MIBG) exhibits substantially higher NET affinity with reported IC50 values approximately 50 nM in human NET assays [2]. The 17-fold difference in binding potency reflects the critical impact of iodine substitution position on transporter recognition.

norepinephrine transporter NET inhibition radioligand binding

Metabolic Stability: Para vs. Meta Positional Isomers in Deiodination Susceptibility

Comparative biodistribution studies in dogs and monkeys established that while para-iodobenzylguanidine (PIBG) achieved somewhat higher uptake in the adrenal medulla than MIBG, it was less metabolically stable, undergoing significantly greater deiodination in vivo [1]. The imaging superiority of meta-IBG over its para-IBG positional isomer is documented in both canine and primate models, with MIBG demonstrating lower thyroid and liver uptake of free radioiodide [2].

in vivo stability deiodination radiopharmaceutical imaging

4-Position Substitution Effects: Comparative Cellular Uptake of Benzylguanidine Derivatives in Neuroblastoma Cells

A systematic evaluation of ring-substituted MIBG analogues in SK-N-SH human neuroblastoma cells revealed that substitution at the 4-position dramatically modulates NET-mediated specific uptake. Relative to MIBG (100% baseline), 4-chloro-3-iodobenzylguanidine exhibited 117 ± 10% uptake, 4-hydroxy-3-iodobenzylguanidine showed 80 ± 4% uptake, and 4-amino-3-iodobenzylguanidine demonstrated 66 ± 4% uptake [1]. The unsubstituted para-iodobenzylguanidine (PIBG), lacking the 3-iodo moiety present in these derivatives, serves as the foundational structure for understanding how 4-position modifications alter transporter recognition independent of the meta-iodine.

neuroblastoma cellular uptake NET-mediated transport

Lipophilicity Profiling: Predicted LogP and Physicochemical Properties of 4-Iodobenzylguanidine

4-Iodobenzylguanidine exhibits a predicted ACD/LogP of 1.82, with an ACD/LogD (pH 7.4) of -0.38, indicating moderate lipophilicity of the neutral species but substantial ionization and hydrophilicity at physiological pH . This contrasts with the experimental LogP of MIBG, which is approximately 1.1-1.3 based on published data for meta-substituted benzylguanidines [1]. The higher LogP of the para-isomer may contribute to its enhanced adrenal medullary uptake but also correlates with its increased susceptibility to deiodination and altered tissue distribution.

lipophilicity LogP pharmacokinetics

Validated Research Applications of 4-Iodobenzylguanidine Based on Quantitative Evidence


Reference Standard for NET Binding Assays: Discriminating Specific from Nonspecific Transporter Interactions

With an IC50 of 849 nM for NET inhibition [1], 4-iodobenzylguanidine serves as an intermediate-affinity reference compound in radioligand displacement assays. Its 17-fold lower affinity compared to MIBG (~50 nM) enables researchers to establish affinity-rank order relationships for novel benzylguanidine analogs and to validate assay sensitivity across a dynamic range of binding potencies.

Positional Isomer Comparator in Metabolic Stability Studies of Radioiodinated Tracers

The established differential in vivo deiodination between para- and meta-isomers [1][2] makes 4-iodobenzylguanidine an essential negative control for evaluating the metabolic stability of new NET-targeted radiopharmaceuticals. Researchers can use PIBG to benchmark the impact of structural modifications on deiodination susceptibility, a critical determinant of imaging contrast and dosimetry.

Structure-Activity Relationship (SAR) Studies of 4-Position Substitution Effects on NET-Mediated Uptake

As the unsubstituted para-iodo reference compound, 4-iodobenzylguanidine provides the baseline for quantifying how 4-position modifications (chloro, hydroxyl, amino, nitro, guanidino) alter NET-mediated cellular uptake, which ranges from 12% to 117% of MIBG depending on the substituent [1]. PIBG is indispensable for isolating the contribution of para-substitution from meta-iodine effects in transporter recognition studies.

Physicochemical Reference for Lipophilicity-Optimized Benzylguanidine Design

The predicted LogP of 1.82 and LogD (pH 7.4) of -0.38 for 4-iodobenzylguanidine [1] establish a benchmark lipophilicity value for para-substituted benzylguanidines. This data supports rational design of derivatives with modulated membrane permeability and tissue distribution properties, particularly when optimizing tumor-to-background ratios in radiopharmaceutical development.

Technical Documentation Hub

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